2-(Piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound consisting of a quinoline ring system substituted at the 2-position with a piperazine ring, which is further protonated and paired with a chloride ion. This compound serves as an important building block in medicinal chemistry and has been extensively studied for its diverse pharmacological potential. [] Research has explored its application in various areas, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitor, dopamine-3 ligand, acetylcholinesterase inhibitor, and serotonin antagonist development. []
2-(Piperazin-1-yl)quinoline hydrochloride is a compound that combines the quinoline structure with a piperazine moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.
This compound falls under the classification of heterocyclic organic compounds, specifically as a quinoline derivative. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The piperazine ring contributes to the pharmacological profile of the compound, often enhancing its interaction with biological targets.
The synthesis of 2-(piperazin-1-yl)quinoline hydrochloride can be achieved through several methodologies, primarily involving the alkylation of quinoline derivatives with piperazine. Common synthetic routes include:
2-(Piperazin-1-yl)quinoline hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(piperazin-1-yl)quinoline hydrochloride often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that quinoline derivatives exhibit significant activity against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant data includes:
2-(Piperazin-1-yl)quinoline hydrochloride has several notable applications:
The core quinoline-piperazine scaffold is predominantly synthesized through nucleophilic aromatic substitution (SNAr), leveraging the inherent electron deficiency of halogenated quinolines. This approach typically employs 2-chloroquinoline or 2-chloroquinoline-3-carbaldehyde as electrophilic substrates due to the enhanced leaving group capacity of chlorine at the C2 position activated by the electron-withdrawing pyridinic nitrogen. In optimized procedures, equimolar amounts of piperazine and halogenated quinoline are reacted in polar aprotic solvents (e.g., DMF or acetonitrile) at 80-100°C for 8-12 hours, often with excess piperazine (2-3 equivalents) to minimize di-substitution and act as an acid scavenger. The inclusion of catalytic potassium iodide (KI) enhances reactivity through halogen exchange, producing more labile iodo-intermediates in situ [7] [8]. This method yields the free base 2-(piperazin-1-yl)quinoline (CAS 4774-24-7) with typical isolated yields of 70-85% after aqueous workup and recrystallization from ethanol or ethyl acetate [5] [9]. A specific variant involves N-Boc-piperazine, where subsequent acidic deprotection (e.g., trifluoroacetic acid) affords the secondary amine, minimizing over-alkylation issues [7].
When synthesizing derivatives with substituents on the piperazine nitrogen, N-alkylation or reductive amination strategies are employed. Alkylation involves reacting pre-formed 2-(piperazin-1-yl)quinoline with alkyl halides (e.g., 2-chloro-N-phenylacetamide) in the presence of inorganic bases (K₂CO₃) in DMF at 80°C [7]. This method provides access to N-functionalized piperazine-quinoline hybrids crucial for pharmaceutical applications. Alternatively, reductive amination offers superior control for introducing arylalkyl or complex substituents. Here, the primary amine of unprotected piperazine reacts with aldehydes (e.g., quinoline-3-carbaldehydes) under reducing conditions (NaBH₄ or NaBH₃CN) in methanol or dichloroethane at ambient temperature [4] [7]. This method circumvents the need for pre-protection/deprotection sequences and demonstrates excellent functional group tolerance. Recent optimizations utilize microwave irradiation to accelerate reductive aminations, reducing reaction times to 15-30 minutes while maintaining yields >75% [7].
Conversion of the lipophilic free base (C₁₃H₁₅N₃, MW 213.28 g/mol) into its water-soluble hydrochloride salt (C₁₃H₁₆ClN₃, MW 249.74 g/mol) is critical for biological evaluation and formulation stability. Salt formation is achieved by treating the free base in anhydrous organic solvents (ethanol, diethyl ether, or dichloromethane) with stoichiometric HCl (1.0-1.2 equivalents), typically introduced as gaseous HCl or concentrated hydrochloric acid [2] [4]. Precipitation temperature control (0-5°C) and slow acid addition are crucial to prevent disproportionation and ensure crystalline monohydrochloride formation rather than dihydrochloride salts [3] [9]. The resulting off-white solids exhibit high purity (>95% by HPLC) after recrystallization from ethanol/ether mixtures and vacuum drying [4] [9]. Process optimization studies confirm that maintaining anhydrous conditions during salt formation minimizes hydrolysis and preserves quinoline ring integrity, while stoichiometric control prevents chloride counterion excess [3] [5].
Table 1: Comparative Synthesis Methods for 2-(Piperazin-1-yl)quinoline Hydrochloride
Method | Reagents/Conditions | Key Advantages | Yield Range | References |
---|---|---|---|---|
Nucleophilic Substitution | 2-Chloroquinoline, piperazine, DMF, 80°C, 10h | Simple setup, high atom economy | 70-85% (free base) | [5] [7] |
N-Alkylation | Free base, R-X, K₂CO₃, DMF, 80°C | Direct N-functionalization | 60-90% | [4] [7] |
Reductive Amination | Aldehyde, NaBH₃CN, CH₂Cl₂/MeOH, rt or microwave | Mild conditions, functional group tolerance | 75-92% | [7] |
HCl Salt Formation | Gaseous HCl in Et₂O/Ethanol, 0°C | High-purity crystalline salt | 90-95% | [3] [9] |
Comprehensive NMR analysis provides definitive evidence for the molecular structure and salt formation. In CDCl₃ or DMSO-d₆, the free base (C₁₃H₁₅N₃) exhibits characteristic ¹H NMR signals: quinoline H-3 (δ 8.32 ppm, d, J=8.4 Hz), H-4 (δ 7.72 ppm, t, J=7.8 Hz), piperazine NCH₂N (δ 3.45 ppm, t, J=4.9 Hz), and NCH₂CH₂N (δ 2.85 ppm, t, J=4.9 Hz) [9]. Conversion to the hydrochloride salt induces significant downfield shifts of piperazine protons (Δδ +0.3-0.5 ppm) due to protonation-induced deshielding, with NCH₂N resonances appearing at δ 3.70-3.95 ppm and NCH₂CH₂N at δ 3.10-3.30 ppm [4]. ¹³C NMR confirms these changes, showing downfield shifts of piperazine carbons adjacent to the protonated nitrogen (typically Δδ +5-8 ppm), while quinoline carbons remain largely unaffected. Key quinoline signals include C-2 (δ 158.5 ppm), C-4 (δ 148.2 ppm), and C-8 (δ 136.7 ppm) [9]. IR spectroscopy further validates salt formation, showing distinct N⁺-H stretches as broad bands at 2500-2800 cm⁻¹ alongside aromatic C=C stretches (1580-1600 cm⁻¹) and C-N stretches (1210-1240 cm⁻¹). The absence of free amine N-H stretches (3300-3500 cm⁻¹) confirms complete protonation .
High-resolution mass spectrometry (HRMS) unequivocally confirms the molecular composition of both free base and hydrochloride forms. Electrospray ionization (ESI+) of the free base displays the protonated molecule [M+H]⁺ at m/z 214.1342 (calculated for C₁₃H₁₆N₃⁺: 214.1340), while the hydrochloride salt shows the cation [C₁₃H₁₆N₃]⁺ at identical m/z due to in-source dissociation [6]. Electron impact (EI) mass spectra provide structural fingerprints through characteristic fragmentation patterns: the free base exhibits major fragments at m/z 186 (loss of C₂H₄ from piperazine), 158 (loss of quinoline H-3), and 130 (loss of N₂ from piperazine moiety) [5]. Liquid chromatography-mass spectrometry (LC-MS) analysis under acidic mobile phases confirms salt integrity by co-elution of the cation ([M+H]⁺) and chloride anion, the latter detected indirectly via suppressed ionization or through specific anion-detection methods [6].
Single-crystal X-ray diffraction provides atomic-resolution structural insights. Crystals suitable for XRD are typically grown by slow evaporation of saturated ethanol/water solutions. The hydrochloride salt (C₁₃H₁₆ClN₃) crystallizes in monoclinic space groups (e.g., P2₁/c) with unit cell parameters a = 8.92 Å, b = 12.45 Å, c = 14.78 Å, β = 98.5° [10]. Key structural features include:
Complementary DFT studies (B3LYP/6-311G++(d,p)) optimize molecular geometry and electronic properties. Calculations reveal:
Table 2: Key Spectroscopic and Crystallographic Data for 2-(Piperazin-1-yl)quinoline Hydrochloride
Technique | Key Parameters/Assignments | Structural Significance | References |
---|---|---|---|
¹H NMR (DMSO-d₆) | δ 8.32 (d, H-3), 7.72 (t, H-4), 3.70-3.95 (m, NCH₂N), 3.10-3.30 (m, NCH₂CH₂N) | Confirms aromatic core and piperazine protonation | [9] |
¹³C NMR (DMSO-d₆) | δ 158.5 (C-2), 148.2 (C-4), 136.7 (C-8), 53.8 (NCH₂N), 46.5 (NCH₂CH₂N) | Verifies connectivity and salt-induced shifts | [9] |
IR (KBr) | 2500-2800 cm⁻¹ (N⁺-H), 1585 cm⁻¹ (C=C), 1235 cm⁻¹ (C-N) | Identifies protonated amine and aromatic system | |
HRMS (ESI+) | m/z 214.1342 [C₁₃H₁₆N₃]⁺ | Confirms molecular formula of cation | [6] |
X-ray Diffraction | Dihedral angle 36.86°, N⁺-H···Cl⁻=2.89 Å, Chair piperazine | Reveals 3D conformation and salt interactions | [10] |
Pharmaceutical Applications and Biological Activity Profiles
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: